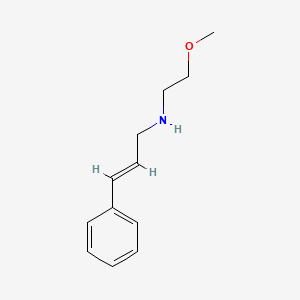
(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine is an organic compound that features both an ether and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenyl-2-propen-1-amine with 2-methoxyethanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine or ether functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines and ethers.
Scientific Research Applications
(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-2-propen-1-ol: Similar structure but with a hydroxyl group instead of an ether linkage.
2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl (±)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate: A dihydropyridine derivative with similar functional groups.
Uniqueness
(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine is unique due to its combination of ether and amine functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C12H17NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-8,13H,9-11H2,1H3/b8-5+ |
InChI Key |
WBCLIMQLSCPAIZ-VMPITWQZSA-N |
Isomeric SMILES |
COCCNC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
COCCNCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















